[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with three methoxy groups (3,4,5-trimethoxy) and a carbamoyl-linked 3,5-dimethoxyphenyl moiety. This structure combines aromatic methoxy substituents, which are common in bioactive molecules, with a carbamate functional group, often associated with pesticidal or pharmacological activity .
Properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO8/c1-24-14-8-13(9-15(10-14)25-2)21-18(22)11-29-20(23)12-6-16(26-3)19(28-5)17(7-12)27-4/h6-10H,11H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNJWLVJRRJCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps. One common method starts with the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide . The resulting product is then esterified with methanol to form methyl 3,4,5-trimethoxybenzoate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
[(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(3,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The carbamoyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural features align with two primary classes of analogs: methoxy-substituted benzoate esters and carbamoyl-containing derivatives . Below is a detailed comparison based on synthesis, physicochemical properties, and applications.
Methoxy-Substituted Benzoate Esters
2-Allyl-3,5-dimethoxyphenyl 3,4,5-trimethoxybenzoate (12cd)
- Synthesis : Prepared via esterification of 1-Allyl-2-hydroxy-4,6-dimethoxybenzene with 3,4,5-trimethoxybenzoyl chloride in THF, catalyzed by DMAP and pyridine .
- Properties : Melting point of 87.2–88.9°C; solid crystalline form.
- Comparison : Shares the 3,4,5-trimethoxybenzoate moiety but substitutes the carbamoyl group with an allyl chain. The allyl group may enhance reactivity in polymerization or further functionalization, whereas the carbamoyl group in the target compound could confer stability or bioactivity .
3,4,5-Trimethoxybenzyl Bromide (3,4,5-TMBB)
- Properties : Used as a dendritic material building block. Its crystal structure, determined via powder X-ray diffraction, shows planar aromatic rings with methoxy substituents influencing packing efficiency .
- Comparison : The brominated analog lacks the carbamoyl group but highlights the role of methoxy substituents in dictating crystallinity and solubility, which may similarly affect the target compound’s material properties .
Carbamoyl-Containing Derivatives
- 3,5-Dimethylphenyl Methylcarbamate (XMC) Use: Pesticide (carbamate class) with insecticidal activity. Comparison: Both compounds feature a carbamate group, but XMC has simpler methyl and dimethylphenyl substituents.
- Yohimbine Derivatives with 3,4,5-Trimethoxybenzoate Ester Example: A yohimbane-based ester featuring a 3,4,5-trimethoxybenzoate group and 3,5-dimethoxyphenyl substitution.
Data Table: Key Properties of Structural Analogs
*TMB = trimethoxybenzoate
Research Findings and Implications
- Synthetic Flexibility : The target compound can likely be synthesized using methods similar to those for 12cd (e.g., coupling 3,4,5-trimethoxybenzoyl chloride with a 3,5-dimethoxyphenyl carbamoyl precursor) .
- Bioactivity Potential: Methoxy-rich carbamates, such as XMC, exhibit pesticidal activity, while benzoate esters like 12cd and yohimbine derivatives show pharmacological promise. This suggests dual utility for the target compound in agrochemical and medicinal chemistry .
Biological Activity
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a 3,5-dimethoxyphenyl group and a 3,4,5-trimethoxybenzoate moiety . The synthesis typically involves multi-step organic reactions:
- Formation of Carbamate : Reaction of 3,5-dimethoxyaniline with chloroformate.
- Coupling Reaction : The resulting carbamate is reacted with 3,4,5-trimethoxybenzoic acid under specific conditions to yield the final product.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Anticancer Properties : Preliminary studies suggest that this compound exhibits significant cytotoxicity against cancer cell lines.
- Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways in vitro.
- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Binding : The compound may bind to active sites of target enzymes, inhibiting their activity and altering biochemical pathways.
- Signal Transduction Modulation : It could influence cellular signaling pathways related to inflammation and cell proliferation.
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High | |
| Anti-inflammatory | Moderate | |
| Enzymatic Inhibition | Significant |
Table 2: Case Studies on Anticancer Activity
| Study Reference | Cancer Type | IC50 (µM) | Observations |
|---|---|---|---|
| Breast Cancer | 25 | Induces apoptosis in MCF-7 cells | |
| Colon Cancer | 30 | Reduces cell viability | |
| Lung Cancer | 20 | Inhibits tumor growth |
Research Findings
Recent studies have highlighted the potential applications of this compound in therapeutic contexts:
- Anticancer Research : A study demonstrated that the compound significantly reduced the viability of various cancer cell lines at micromolar concentrations. Mechanistic studies indicated that it induced apoptosis through caspase activation.
- Inflammation Studies : In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), suggesting a role in modulating immune responses.
- Enzyme Inhibition Studies : Research indicated that this compound effectively inhibited key metabolic enzymes involved in cancer metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
